Ceriumhydrat

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

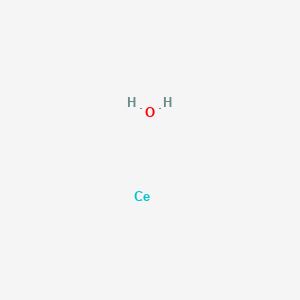

Cerium hydrate, also known as cerium hydroxide, is a compound of cerium, a rare-earth element, and water. Cerium is the most abundant of the rare-earth elements and is found in various minerals such as monazite and bastnasite. Cerium hydrate is typically represented by the formula Ce(OH)₃. It is a white, hygroscopic powder that readily absorbs moisture from the air. Cerium hydrate is known for its unique chemical properties, making it valuable in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cerium hydrate can be synthesized through several methods, including precipitation and hydrothermal synthesis. One common method involves the reaction of cerium(III) chloride with a strong base such as sodium hydroxide or ammonium hydroxide. The reaction is typically carried out at room temperature, and the resulting cerium hydrate precipitates out of the solution.

Industrial Production Methods: In industrial settings, cerium hydrate is often produced by the precipitation method. Cerium(III) nitrate or cerium(III) chloride is dissolved in water, and a base such as sodium hydroxide is added to the solution. The reaction mixture is stirred, and cerium hydrate precipitates out. The precipitate is then filtered, washed, and dried to obtain pure cerium hydrate.

Analyse Des Réactions Chimiques

Types of Reactions: Cerium hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Cerium hydrate can be oxidized to cerium dioxide (CeO₂) using oxidizing agents such as hydrogen peroxide or ozone. The reaction typically occurs at elevated temperatures.

Reduction: Cerium hydrate can be reduced to cerium metal using strong reducing agents such as lithium aluminum hydride.

Substitution: Cerium hydrate can react with acids to form cerium salts. For example, reacting cerium hydrate with hydrochloric acid produces cerium(III) chloride.

Major Products Formed:

Oxidation: Cerium dioxide (CeO₂)

Reduction: Cerium metal (Ce)

Substitution: Cerium salts (e.g., cerium(III) chloride)

Applications De Recherche Scientifique

Cerium hydrate has a wide range of applications in scientific research, including:

Chemistry: Cerium hydrate is used as a precursor for the synthesis of cerium oxide nanoparticles, which are valuable catalysts in various chemical reactions.

Biology: Cerium hydrate is used in the preparation of cerium-based compounds that have antioxidant properties, making them useful in biological studies.

Medicine: Cerium hydrate is explored for its potential use in medical applications, such as wound healing and as an anti-inflammatory agent.

Industry: Cerium hydrate is used in the production of glass and ceramics, where it acts as a polishing agent and improves the optical properties of the materials.

Mécanisme D'action

The mechanism by which cerium hydrate exerts its effects is primarily related to its ability to undergo redox reactions. Cerium can exist in multiple oxidation states, primarily +3 and +4. The redox cycling between these states allows cerium compounds to act as antioxidants, scavenging reactive oxygen species and protecting cells from oxidative damage. In catalytic applications, cerium hydrate can facilitate various chemical reactions by providing active sites for reactants.

Comparaison Avec Des Composés Similaires

Cerium hydrate can be compared with other cerium compounds and rare-earth hydrates:

Cerium Dioxide (CeO₂): Unlike cerium hydrate, cerium dioxide is a stable oxide with significant applications in catalysis and as an oxygen storage material.

Lanthanum Hydrate (La(OH)₃): Lanthanum hydrate is similar to cerium hydrate in terms of its chemical structure but differs in its reactivity and applications. Lanthanum hydrate is less commonly used in catalysis compared to cerium hydrate.

Praseodymium Hydrate (Pr(OH)₃): Praseodymium hydrate shares similarities with cerium hydrate but has distinct optical and magnetic properties, making it useful in different applications.

Cerium hydrate’s unique redox properties and its ability to form stable compounds make it a valuable material in various fields, distinguishing it from other similar compounds.

Propriétés

IUPAC Name |

cerium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.H2O/h;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGVSILDZJUINE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Ce] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.131 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8007522.png)

![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B8007524.png)

![exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B8007525.png)

![O2-tert-butyl O3-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B8007533.png)

![Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B8007535.png)

![tert-butyl (1R,4S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B8007548.png)

![methyl (1R,2S,5R)-rel-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B8007554.png)